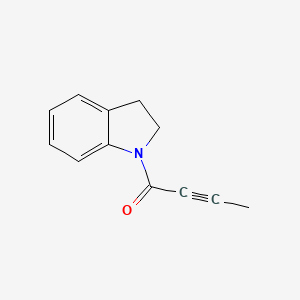

1-(Indolin-1-yl)but-2-yn-1-one

Beschreibung

1-(Indolin-1-yl)but-2-yn-1-one is a heterocyclic compound featuring an indoline moiety linked to a but-2-yn-1-one group. This structure combines the electron-rich indoline system with a conjugated alkyne-carbonyl system, making it a candidate for diverse applications in medicinal chemistry and materials science. For instance:

- Synthesis: Similar compounds, such as 1-(indolin-1-yl)ethan-1-one derivatives, are synthesized via Sonogashira coupling or Friedel-Crafts acylation .

- Applications: Indoline-containing ynones are explored as inhibitors (e.g., TRIM24/BRPF1 bromodomain inhibitors) and fluorescent materials .

Eigenschaften

Molekularformel |

C12H11NO |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

1-(2,3-dihydroindol-1-yl)but-2-yn-1-one |

InChI |

InChI=1S/C12H11NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-7H,8-9H2,1H3 |

InChI-Schlüssel |

NSBLRGZJSVTIPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CC(=O)N1CCC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(Indolin-1-yl)but-2-yn-1-on beinhaltet typischerweise die Reaktion von Indolin mit But-2-yn-1-on unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung einer Base wie Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen. Die Reaktion verläuft über eine nucleophile Substitution, bei der das Stickstoffatom des Indolins das Carbonyl-Kohlenstoffatom des But-2-yn-1-ons angreift, was zur Bildung des gewünschten Produkts führt.

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit umfassen. Diese Verfahren beinhalten häufig die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Produktionsqualität zu gewährleisten.

Analyse Chemischer Reaktionen

1-(Indolin-1-yl)but-2-yn-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion der Alkingruppe zu einem Alken oder Alkan führt.

Substitution: Nucleophile Substitutionsreaktionen können am Carbonyl-Kohlenstoffatom auftreten, wobei Nucleophile wie Amine oder Thiole die Indolin-Einheit ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Basen wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab, umfassen aber im Allgemeinen verschiedene substituierte Indolinderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung von Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von 1-(Indolin-1-yl)but-2-yn-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann die Verbindung beispielsweise bei ihrer krebshemmenden Wirkung wichtige Enzyme, die an der Zellproliferation beteiligt sind, hemmen und Apoptose in Krebszellen induzieren. Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen Derivat und seiner beabsichtigten Anwendung variieren .

Wirkmechanismus

The mechanism of action of 1-(Indolin-1-yl)but-2-yn-1-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

Key analogs and their structural differences:

Impact of Substituents :

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Notable Findings:

- Pyrene-substituted analogs show strong solid-state fluorescence due to planar stacking, whereas indoline analogs are less studied in this context.

- Indoline derivatives like 1-(indolin-1-yl)decan-1-one are intermediates in reductive transamidation reactions, highlighting their versatility in synthesis .

Table 2: Bioactivity of Indoline-Containing Ynones

| Compound | Target/Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| TRIM24/BRPF1-IN-2 | Dual TRIM24/BRPF1 bromodomain | 0.12 μM | |

| 1-(Indolin-1-yl)decan-1-one | Substrate for reductive transamidation | N/A |

Structural-Activity Relationships :

- The ethan-1-one moiety in TRIM24/BRPF1-IN-2 is critical for bromodomain inhibition, suggesting that the but-2-yn-1-one group in the target compound may require optimization for similar efficacy.

- Indoline’s nitrogen heterocycle enhances solubility and binding interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.